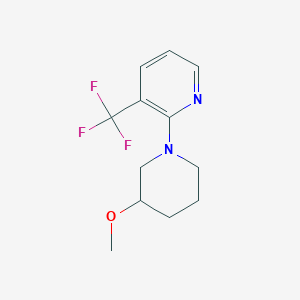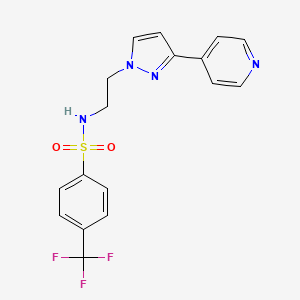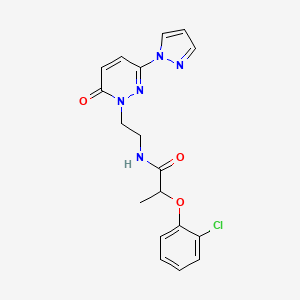
Pyrimidin-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Pyrimidin-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone” is a complex organic molecule that contains a pyrimidine ring and a piperidine ring. Pyrimidine is a basic aromatic ring structure found in many important biomolecules like DNA and RNA. Piperidine is a heterocyclic organic compound and it is structurally a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine and piperidine rings, followed by the introduction of the methanone group. The exact synthesis process would depend on the specific reactions used and the desired configuration of the final product .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the pyrimidine and piperidine rings would likely result in a rigid, cyclic structure. The methanone group could potentially introduce some polarity to the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrimidine and piperidine rings could potentially undergo various substitution reactions, and the methanone group could be involved in condensation or reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrimidine and piperidine rings could potentially affect its solubility and stability .科学的研究の応用
Pharmacokinetics and Metabolism
The pharmacokinetics, metabolism, and excretion of a dipeptidyl peptidase IV inhibitor related to Pyrimidin-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone were examined in rats, dogs, and humans. The compound showed rapid absorption across all species, with the majority of the administered dose recovered in urine and feces. Metabolism primarily involved hydroxylation, amide hydrolysis, N-dealkylation, and conjugation processes, suggesting that it is eliminated through both metabolism and renal clearance (Sharma et al., 2012).
Synthesis of Novel Compounds
Research has focused on the synthesis of novel compounds using Pyrimidin-2-yl derivatives. One study described the synthesis of functionalized 2,5-diphenyl-5H-chromeno[4,3-d]pyrimidin-5-ol and (2,4-diphenylpyrimidin-5-yl)(2-hydroxyphenyl)methanone through an ANRORC reaction, highlighting the versatility of pyrimidin-2-yl derivatives in the creation of fused chromone–pyrimidine hybrids (Sambaiah et al., 2017).
Antimicrobial Activity
The antimicrobial activity of new pyridine derivatives was evaluated, with some compounds showing modest activity against bacteria and fungi. This research indicates the potential for pyrimidin-2-yl derivatives in developing new antimicrobial agents (Patel et al., 2011).
Anti-Angiogenic and DNA Cleavage Activities
A study on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives revealed significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents. The presence of specific substituents on the phenyl ring was found to influence their potency, highlighting the importance of structural modifications in enhancing biological activity (Kambappa et al., 2017).
Development of Solution Formulation
Research has also been directed towards developing suitable formulations for poorly water-soluble compounds related to Pyrimidin-2-yl derivatives. A study successfully developed a solubilized, precipitation-resistant formulation that achieved higher plasma concentrations in rats, dogs, and humans, improving the bioavailability of such compounds (Burton et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
pyrimidin-2-yl-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c20-13(12-15-5-2-6-16-12)19-9-1-4-11(10-19)21-14-17-7-3-8-18-14/h2-3,5-8,11H,1,4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIALNJCOVPWOPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CC=N2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
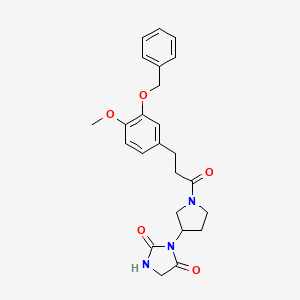
![4-(N,N-diallylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2916555.png)
![Dimethyl 5-(4-fluorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2916557.png)
![5-amino-1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2916558.png)
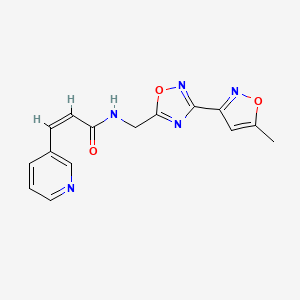
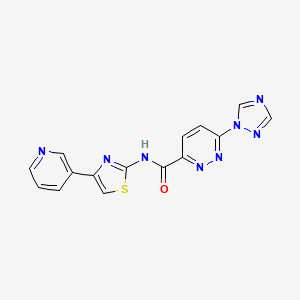

![2-((4-fluorophenyl)thio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2916564.png)
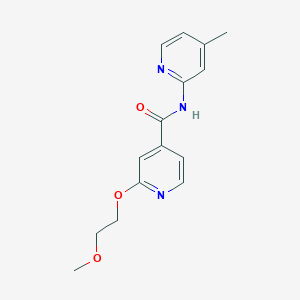

![[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2916569.png)
